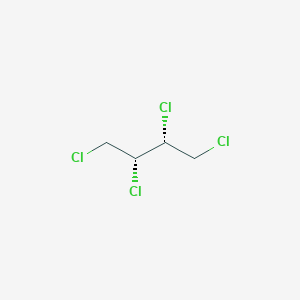
1,2,3,4-TETRACHLOROBUTANE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrachlorobutane is a chloroalkane with the molecular formula C4H6Cl4. It is a butane molecule substituted by chlorine atoms at positions 1, 2, 3, and 4 . This compound is known for its role as a human metabolite and its classification as a volatile organic compound .
Vorbereitungsmethoden
1,2,3,4-Tetrachlorobutane can be synthesized through various methods. One common synthetic route involves the chlorination of butadiene. The reaction typically occurs in the presence of a catalyst such as ferric chloride supported on a silica gel carrier . The reaction conditions include maintaining a dispersion in an inert liquid solvent and controlling the temperature to ensure the formation of the desired product .
Industrial production methods may involve the use of tubular reactors where gas-phase this compound is reacted with an activated fluorination reagent. The product is then collected, cooled, and liquefied, followed by alkali washing and drying to obtain the final compound .
Analyse Chemischer Reaktionen
1,2,3,4-Tetrachlorobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of less chlorinated butane derivatives.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrachlorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other chlorinated compounds.
Medicine: Research into the compound’s effects on biological systems can provide insights into its potential therapeutic or toxicological properties.
Wirkmechanismus
The mechanism of action of 1,2,3,4-tetrachlorobutane involves its interaction with biological molecules. As a chloroalkane, it can undergo metabolic transformations in the human body, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially causing toxic effects. The specific molecular targets and pathways involved depend on the metabolic context and the presence of other interacting molecules .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrachlorobutane can be compared with other similar chloroalkanes, such as:
1,2,2,4-Tetrachlorobutane: This compound has a different substitution pattern, leading to variations in its chemical properties and reactivity.
1,2,3-Trichlorobutane:
1,1,2,2-Tetrachloroethane: Although structurally different, this compound shares some chemical properties with this compound due to the presence of multiple chlorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields .
Eigenschaften
CAS-Nummer |
52134-24-4 |
|---|---|
Molekularformel |
C4H6Cl4 |
Molekulargewicht |
195.9 g/mol |
IUPAC-Name |
(2R,3R)-1,2,3,4-tetrachlorobutane |
InChI |
InChI=1S/C4H6Cl4/c5-1-3(7)4(8)2-6/h3-4H,1-2H2/t3-,4-/m1/s1 |
InChI-Schlüssel |
IXZVKECRTHXEEW-QWWZWVQMSA-N |
SMILES |
C(C(C(CCl)Cl)Cl)Cl |
Isomerische SMILES |
C([C@H]([C@@H](CCl)Cl)Cl)Cl |
Kanonische SMILES |
C(C(C(CCl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


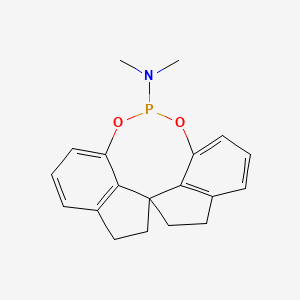
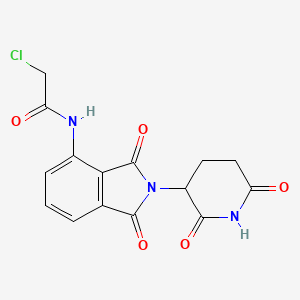


![4-[4-(4-formylphenyl)-2,5-dihexoxyphenyl]benzaldehyde](/img/structure/B3068418.png)
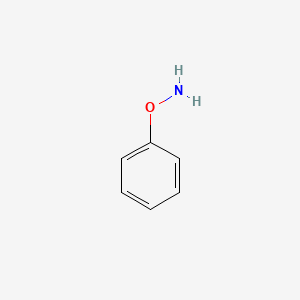
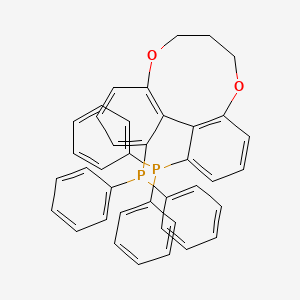
![1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B3068429.png)


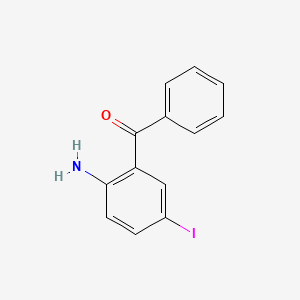
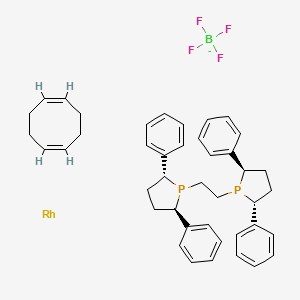
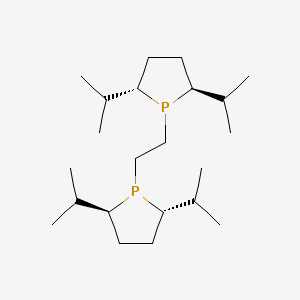
![N-[(1S)-1-Phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3068466.png)
